methyl 2-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazinecarboxylate is a compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as inhibitors of cyclin-dependent kinases (CDKs) which are crucial in cell cycle regulation .
Preparation Methods
The synthesis of methyl 2-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazinecarboxylate typically involves the reaction of pyrazolopyrimidine derivatives with hydrazine hydrate in the presence of ethanol . The key starting material, pyrazolopyrimidine, can be obtained by treating a formimidate derivative with hydrazine hydrate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 2-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazinecarboxylate group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include hydrazine hydrate, ethanol, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its ability to inhibit CDK2 makes it a promising compound for the development of anti-cancer drugs.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of this compound into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Methyl 2-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazinecarboxylate is unique due to its specific structure and potent inhibitory activity against CDK2. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar scaffold but differ in their ring fusion patterns and substituents.
Properties
Molecular Formula |
C8H10N6O2 |
---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
methyl N-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]carbamate |
InChI |
InChI=1S/C8H10N6O2/c1-14-7-5(3-11-14)6(9-4-10-7)12-13-8(15)16-2/h3-4H,1-2H3,(H,13,15)(H,9,10,12) |
InChI Key |
HMILVBKMLXNWNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NNC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.